



# Application Notes and Protocols for Haplogroup O-M122 in Ancestry Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M122	
Cat. No.:	B608785	Get Quote

## **Application Notes**

Introduction to Haplogroup O-M122

Haplogroup O-**M122**, also known as O2, is a human Y-chromosome DNA haplogroup that is predominantly found in East and Southeast Asia.[1][2] It is a descendant of Haplogroup O-M175 and is defined by the presence of the single nucleotide polymorphism (SNP) **M122**. The origin of Haplogroup O-**M122** is believed to be in Southeast Asia or China, with an estimated age of 25,000 to 30,000 years.[1] This haplogroup is of significant interest in population genetics and ancestry studies due to its high frequency in a large portion of the world's population and its utility in tracing major prehistoric migrations in Asia.

Practical Applications in Ancestry and Population Studies

The study of Haplogroup O-**M122** has several key applications for researchers, scientists, and drug development professionals:

 Tracing Paternal Lineage and Ancestry: The Y-chromosome is passed down from father to son with minimal changes, making it an excellent tool for tracing paternal ancestry.[3]
 Individuals carrying the M122 marker share a common paternal ancestor who lived thousands of years ago. Genetic testing for this haplogroup can confirm East or Southeast Asian paternal origins.



- Understanding Population Migration and History: The geographical distribution and
  frequency of Haplogroup O-M122 and its subclades provide insights into the migration
  patterns of ancient populations. For instance, the high diversity of O-M122 haplotypes in
  Southern East Asia suggests a southern origin for this lineage, followed by a northward
  migration of its carriers.[4][5] This genetic data can be correlated with archaeological and
  linguistic evidence to reconstruct a more complete picture of human history in Asia.
- Population Stratification in Genetic Studies: In genetic association studies, particularly in the
  context of drug development and personalized medicine, it is crucial to account for
  population structure to avoid false-positive associations. Y-chromosome haplogroups,
  including O-M122, can be used as markers to define population strata and ensure the
  robustness of study results.[6][7]
- Forensic Science: Y-chromosome analysis, including the identification of haplogroups like O-M122, can be a valuable tool in forensic investigations, especially in cases involving male lineage identification or mixed DNA samples.[8][9]

## **Data Presentation**

Table 1: Frequency of Haplogroup O-M122 in Various Populations

Population	Region	Frequency (%)
Han Chinese	East Asia	30-60
Koreans	East Asia	30-40
Japanese	East Asia	20-30
Vietnamese	Southeast Asia	~40
Thais	Southeast Asia	30-40
Filipinos	Southeast Asia	~15
Tibetans	Central Asia	40-50
Burmese	Southeast Asia	30-40

Note: Frequencies can vary between different studies and sub-populations.



## **Experimental Protocols**

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol describes a standard method for extracting high-quality genomic DNA from human whole blood samples, suitable for downstream applications such as PCR.

#### Materials:

- Whole blood sample collected in EDTA tubes
- Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)
- Cell Lysis Solution (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol
- 70% Ethanol
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Microcentrifuge
- Water bath or heat block

#### Procedure:

Collect 3 mL of whole blood in an EDTA tube.



- Add 9 mL of RBC Lysis Buffer, mix by inversion, and incubate at room temperature for 10 minutes.
- Centrifuge at 2,000 x g for 10 minutes. Discard the supernatant.
- Resuspend the white blood cell pellet in 3 mL of Cell Lysis Solution.
- Add 15 μL of Proteinase K (20 mg/mL) and mix thoroughly.
- Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.
- Add 15 μL of RNase A (10 mg/mL), mix, and incubate at 37°C for 30 minutes.
- Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.
- Carefully transfer the upper aqueous phase to a new tube.
- Add an equal volume of Chloroform:Isoamyl Alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.
- Transfer the upper aqueous phase to a new tube.
- Add an equal volume of isopropanol and mix gently by inversion until DNA precipitates.
- Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes.
- Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.
- Resuspend the DNA pellet in 50-100 μL of TE Buffer.
- Quantify the DNA using a spectrophotometer and assess its purity. A 260/280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: PCR Amplification of the M122 Locus



This protocol outlines the amplification of the Y-chromosome region containing the **M122** SNP using Polymerase Chain Reaction (PCR).

#### Materials:

- Genomic DNA sample (10-50 ng/μL)
- Forward and Reverse Primers for the **M122** locus (primer sequences should be obtained from relevant literature, e.g., publications by the Y Chromosome Consortium).
- dNTP mix (10 mM each)
- Taq DNA Polymerase (5 U/μL) and corresponding PCR buffer (10x)
- Nuclease-free water
- Thermocycler

PCR Reaction Setup (25 µL total volume):

Component	Volume (µL)	Final Concentration
10x PCR Buffer	2.5	1x
dNTP mix (10 mM)	0.5	200 μΜ
Forward Primer (10 μM)	1.0	0.4 μΜ
Reverse Primer (10 μM)	1.0	0.4 μΜ
Genomic DNA	1.0	10-50 ng
Taq DNA Polymerase	0.25	1.25 U
Nuclease-free water	18.75	-

Thermocycling Conditions:



Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	5 min	1
Denaturation	94	30 sec	30-35
Annealing	55-65*	30 sec	
Extension	72	1 min	_
Final Extension	72	5 min	1
Hold	4	∞	

<sup>\*</sup>The annealing temperature should be optimized based on the specific primers used.

Protocol 3: SNP Genotyping using SNaPshot Assay

This protocol describes the genotyping of the **M122** SNP from the PCR product using the SNaPshot multiplex system.[7][10]

#### Materials:

- PCR product from Protocol 2
- Exonuclease I
- Shrimp Alkaline Phosphatase (SAP)
- SNaPshot Multiplex Ready Reaction Mix
- M122-specific SNaPshot primer (designed to anneal adjacent to the SNP)
- Capillary electrophoresis system (e.g., ABI 3730xl Genetic Analyzer)
- GeneMapper software

#### Procedure:

• PCR Product Cleanup:



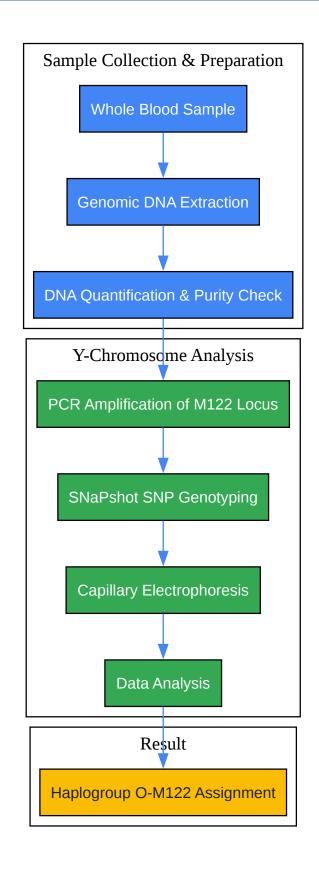
- To 5 μL of the PCR product, add 1 μL of a mix containing Exonuclease I and SAP.
- Incubate at 37°C for 60 minutes to degrade remaining primers and dNTPs.
- Inactivate the enzymes by heating at 85°C for 15 minutes.
- SNaPshot Reaction:
  - Prepare the SNaPshot reaction mix:
    - SNaPshot Multiplex Ready Reaction Mix: 2 μL
    - Purified PCR product: 2 μL
    - SNaPshot Primer (1 μM): 1 μL
  - Perform the single-base extension reaction in a thermocycler:
    - 25 cycles of: 96°C for 10 sec, 50°C for 5 sec, 60°C for 30 sec.
- Post-extension Treatment:
  - Add 1 μL of SAP to the SNaPshot reaction product.
  - Incubate at 37°C for 60 minutes.
  - Inactivate the enzyme at 85°C for 15 minutes.
- Capillary Electrophoresis:
  - Prepare a sample for injection by mixing 0.5 μL of the final SNaPshot product with formamide and a size standard.
  - Run the sample on a capillary electrophoresis instrument.
- Data Analysis:
  - Analyze the resulting electropherogram using software like GeneMapper.



 The color of the fluorescent peak at the expected size of the extended primer will indicate the nucleotide at the M122 SNP position, thereby determining the haplogroup.

## **Mandatory Visualization**

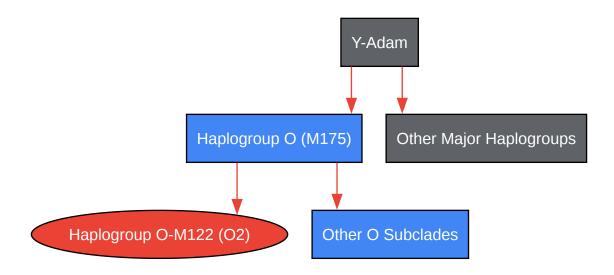




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Caption: Experimental workflow for Haplogroup O-M122 determination.





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Caption: Phylogenetic position of Haplogroup O-M122.

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- To cite this document: BenchChem. [Application Notes and Protocols for Haplogroup O-M122 in Ancestry Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608785#practical-applications-of-m122-haplogroup-in-ancestry-studies]

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